molecular formula C29H26ClFN4O2S B8309738 N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylthio)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine

N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylthio)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine

Cat. No.: B8309738
M. Wt: 549.1 g/mol
InChI Key: SVDARJHLGCNCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylthio)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine is a useful research compound. Its molecular formula is C29H26ClFN4O2S and its molecular weight is 549.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H26ClFN4O2S

Molecular Weight

549.1 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfanylethylamino)methyl]furan-2-yl]quinazolin-4-amine

InChI

InChI=1S/C29H26ClFN4O2S/c1-38-12-11-32-16-23-7-10-27(37-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)36-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)

InChI Key

SVDARJHLGCNCRG-UHFFFAOYSA-N

Canonical SMILES

CSCCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.0 g of compound 5-(4-(4-(3-fluorobenzyloxy)-3-chloroanilino)-6-quinazolinyl)furan-2-formaldehyde was dissolved in the mixture of dichloromethane/methanol (3:1). The mixture was added with 4.3 g of triethylamine, stirred for 10 min, added with 6.9 g of 2-methylthioethylamine hydrochloride, and stirred at room temperature. Upon consumption of the starting materials detected by TLC, 2.4 g of sodium borohydride was added in batches under ice-bath. Upon the end of reaction detected by TLC, dichloromethane (q.s.) was added. The mixture was washed with saturated ammonium chloride and then with saturated sodium chloride, dried over anhydrous sodium sulfate, and subjected to a column chromatography to obtain 6.5 g of yellow solid, yield 56%.
[Compound]
Name
compound
Quantity
10 g
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reactant
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0 (± 1) mol
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reactant
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dichloromethane methanol
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0 (± 1) mol
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4.3 g
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6.9 g
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0 (± 1) mol
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reactant
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Yield
56%

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